molecular formula C16H22NO4P B14610830 Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate CAS No. 57225-69-1

Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate

Cat. No.: B14610830
CAS No.: 57225-69-1
M. Wt: 323.32 g/mol
InChI Key: QADCVHXPGDBTAM-UHFFFAOYSA-N
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Description

Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phosphonate group can be introduced through a reaction with appropriate phosphonic acid derivatives.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functionalization to introduce various substituents, including the phosphonate group. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-diones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .

Properties

CAS No.

57225-69-1

Molecular Formula

C16H22NO4P

Molecular Weight

323.32 g/mol

IUPAC Name

2-dipropoxyphosphoryl-1-indol-1-ylethanone

InChI

InChI=1S/C16H22NO4P/c1-3-11-20-22(19,21-12-4-2)13-16(18)17-10-9-14-7-5-6-8-15(14)17/h5-10H,3-4,11-13H2,1-2H3

InChI Key

QADCVHXPGDBTAM-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC(=O)N1C=CC2=CC=CC=C21)OCCC

Origin of Product

United States

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